molecular formula C12H10FNO3 B1440956 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid CAS No. 1267499-14-8

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

Cat. No. B1440956
M. Wt: 235.21 g/mol
InChI Key: NEASRPXBNICJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, also known as FQPA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is synthesized from 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. FQPA is a versatile compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Analytical Methods for Active Pharmaceutical Ingredients

Derivatives of 4-oxoquinoline-3-propanoic acids are being explored for their potential as antimicrobial drugs due to their molecular similarity with fluoroquinolone antibiotics. Research by Zubkov et al. (2016) delves into the analytical methods for quality control of these promising compounds. The study emphasizes the importance of 13C NMR-spectroscopy in resolving the tautomeric forms of these compounds and identifies specific by-products of synthesis, demonstrating the precision required in developing quality control methods for active pharmaceutical ingredients (APIs) in this class (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Photostability and Photochemical Reactions

The photochemistry of related compounds, such as ciprofloxacin, has been studied to understand their behavior under irradiation. Mella, Fasani, and Albini (2001) investigated the low-efficiency substitution of the fluoro group with an OH group upon irradiation in water, revealing insights into the photostability and reactivity of such compounds under specific conditions. This research provides a foundation for understanding the stability and degradation pathways of fluoroquinolone derivatives in environmental and physiological conditions (Mella, Fasani, & Albini, 2001).

Synthesis and Evaluation of Antimicrobial Activities

Research on novel fluoroquinolones and their derivatives continues to be a significant area of interest due to the ongoing battle against microbial resistance. Senthilkumar et al. (2009) synthesized and evaluated a series of novel fluoroquinolone compounds for their antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis, showing promising results for future drug development (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Fluorescent Labeling and Biomedical Analysis

The development of novel fluorophores for labeling and analysis in biomedical research is another application of these compounds. Singh and Singh (2007) designed and synthesized new fluorophores based on the quinolone structure for labeling nucleosides, demonstrating their application in enhancing fluorescence signals and hybridization affinity in oligodeoxyribonucleotides. This research highlights the utility of quinolone derivatives in developing tools for molecular biology and genetics studies (Singh & Singh, 2007).

properties

IUPAC Name

3-(6-fluoro-4-oxoquinolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASRPXBNICJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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